molecular formula C6H11NO B13569974 2-Oxabicyclo[2.2.1]heptan-4-amine

2-Oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13569974
M. Wt: 113.16 g/mol
InChI Key: YJOCNEVFWOGVQR-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Advanced Chemical Synthesis

The inherent structural rigidity of bridged bicyclic systems offers a distinct advantage in medicinal chemistry and materials science. By locking the molecule into a specific conformation, chemists can more accurately predict and control its interactions with other molecules, such as proteins or receptors. This pre-organization minimizes the entropic penalty upon binding, often resulting in higher potency and efficacy. Furthermore, the three-dimensional nature of these scaffolds allows for the exploration of chemical space in a way that is not possible with more flexible, linear molecules. This can lead to the discovery of compounds with novel biological activities and improved physicochemical properties.

Overview of Oxabicyclo[2.2.1]heptane Frameworks in Synthetic Strategy

Within the broader class of bridged bicyclic systems, the oxabicyclo[2.2.1]heptane framework is of particular interest. The presence of an oxygen atom in the bridge introduces polarity and potential hydrogen bonding capabilities, which can significantly influence a molecule's solubility and transport properties. The synthesis of these frameworks often involves elegant and efficient strategies, such as Diels-Alder reactions, which allow for the stereocontrolled construction of the bicyclic core. The versatility of the oxabicyclo[2.2.1]heptane skeleton makes it a valuable building block in the synthesis of complex natural products and pharmaceutically active compounds.

Introduction to 2-Oxabicyclo[2.2.1]heptan-4-amine as a Key Research Target

A prime example of the strategic importance of these scaffolds is the compound this compound. This molecule combines the rigid oxabicyclo[2.2.1]heptane framework with a strategically placed amino group, making it a highly valuable intermediate in synthetic organic chemistry. The amine functionality serves as a versatile point of attachment for a wide array of substituents, enabling the systematic exploration of structure-activity relationships. Consequently, this compound and its derivatives are actively being investigated for their potential applications in various areas of chemical and pharmaceutical research. The hydrochloride salt of this compound is also frequently utilized in synthesis. nih.govshachemlin.comambeed.combldpharm.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis.

PropertyValue
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
IUPAC NameThis compound
CAS Number2253631-33-8

This data is for the base compound this compound. shachemlin.com The hydrochloride salt has a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol . nih.gov

Derivatives and Applications in Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The primary amine group provides a reactive site for a multitude of chemical transformations.

For instance, derivatives such as 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride have been utilized in the synthesis of 2H-indazole derivatives that act as IRAK4 inhibitors. google.comshachemlin.com These inhibitors have potential applications in the treatment of a range of diseases, including autoimmune disorders and cancer. google.com The synthesis involves reacting the amine with a substituted benzaldehyde (B42025) to form an intermediate that is further elaborated to the final complex molecule. google.com

Other reported derivatives include:

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine chemsrc.com

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride echemi.com

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride chemsrc.com

These examples highlight the utility of the 2-oxabicyclo[2.2.1]heptane scaffold in generating a library of compounds with diverse functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)8-4-6/h5H,1-4,7H2

InChI Key

YJOCNEVFWOGVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1OC2)N

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 2.2.1 Heptan 4 Amine and Its Core Framework

Strategies for Construction of the 2-Oxabicyclo[2.2.1]heptane Skeleton

The synthesis of the 2-oxabicyclo[2.2.1]heptane core is a critical step in accessing its derivatives, including the title amine. The rigidity and defined stereochemistry of this bicyclic system make it a valuable scaffold in medicinal chemistry and natural product synthesis. Key strategies for its construction include both intermolecular and intramolecular approaches to form the characteristic bridged ether linkage.

Cycloaddition Reactions in Bicyclic System Formation

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic molecules. In the context of the 2-oxabicyclo[2.2.1]heptane system, several types of cycloadditions have been explored, each offering unique advantages in terms of substrate scope and stereocontrol.

Photochemical [2+2] cycloadditions represent a cornerstone of photochemistry and serve as an effective, atom-economical method for synthesizing cyclobutane (B1203170) rings. researchgate.netacs.org This reaction typically involves the excitation of an alkene to its triplet state, followed by a stepwise reaction with another ground-state alkene to form a cyclobutane ring. acs.org While widely used for many carbocyclic systems, its application to form the 2-oxabicyclo[2.2.1]heptane skeleton is less common but theoretically plausible through an intramolecular pathway.

The general mechanism involves the irradiation of a molecule containing two appropriately positioned olefinic bonds, one of which is part of an enol ether or similar oxygen-containing moiety, to induce an intramolecular cycloaddition. The formation of the bicyclic system would depend on the stereochemical and conformational constraints of the starting acyclic precursor. Copper(I) catalysis has also been employed in [2+2] photocycloadditions to generate bicyclo[3.2.0]heptanes, a related bicyclic system. acs.org Although direct, high-yield syntheses of the 2-oxabicyclo[2.2.1]heptane core via this method are not extensively documented, the generation of a related 2-oxabicyclo[2.2.1]heptane-6,7-diyl diradical from an azoalkane precursor highlights the accessibility of this bicyclic radical intermediate. uni-wuerzburg.de

Table 1: Overview of Photochemical [2+2] Cycloaddition

Reaction Type Mechanism Key Features Typical Application

The [4+2] cycloaddition, or Diels-Alder reaction, between a furan (B31954) derivative (as the diene) and a suitable dienophile is the most prevalent and robust method for constructing the 7-oxabicyclo[2.2.1]heptene framework, a direct precursor to the saturated 2-oxabicyclo[2.2.1]heptane skeleton. scispace.com The reaction between furan and maleic anhydride (B1165640) is a classic example, yielding the exo-adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, with high efficiency. rsc.orgresearchgate.net

The resulting unsaturated bicyclic adduct can then be subjected to catalytic hydrogenation to yield the saturated anhydride. rsc.orgiucr.org This saturated intermediate is a versatile building block that can be converted into a variety of derivatives, including dicarboxamides. The oxygen bridge of these systems can be subsequently cleaved under specific conditions to access highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives. u-szeged.hu

Table 2: Representative Diels-Alder Reaction for Skeleton Construction

Diene Dienophile Product Subsequent Step Final Skeleton

Recent research has demonstrated that triethylamine (B128534) can effectively promote cycloaddition reactions to form highly functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org In one reported methodology, the reaction of phenacylmalononitriles with chalcone (B49325) o-enolates in ethanol (B145695) at room temperature, using triethylamine as a base, affords these bicyclic systems in good yields and with high diastereoselectivity. rsc.orgrsc.org

This domino reaction is proposed to proceed through a sequence of steps initiated by the base, leading to the formation of the complex bicyclic structure. rsc.org This method is particularly valuable as it allows for the direct incorporation of multiple functional groups onto the 2-oxabicyclo[2.2.1]heptane skeleton in a single, efficient step.

Table 3: Triethylamine-Promoted Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives

Reactant 1 Reactant 2 Promoter Solvent Product Type

Intramolecular Ring Closures and Cyclization Pathways

Intramolecular reactions provide an alternative and often highly stereocontrolled route to the 2-oxabicyclo[2.2.1]heptane skeleton. These methods rely on the cyclization of a pre-formed and suitably functionalized acyclic or monocyclic precursor.

Acid-catalyzed intramolecular cyclization is a key strategy for forming the oxabicyclic core. One prominent example involves the treatment of a cis-epoxycyclohexanol with a strong acid. This process efficiently closes the ring to form a 2-hydroxy-7-oxabicyclo[2.2.1]heptane. google.com The reaction proceeds with a high degree of stereocontrol, yielding predominantly the exo-hydroxy product. Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically preferred for this transformation. google.com

Another powerful application of intramolecular cyclization is the transformation of nitrohexofuranoses into derivatives of 2-oxabicyclo[2.2.1]heptane. nih.gov This strategy serves as a key step in a synthetic route to convert sugars into valuable cyclopentylamines and carbocyclic β-amino acids. The cyclization is followed by a controlled opening of the bicyclic system to yield the target cyclopentane derivatives. This pathway highlights a direct synthetic lineage from abundant carbohydrate starting materials to complex amines built upon the 2-oxabicyclo[2.2.1]heptane framework. nih.govacs.org

Table 4: Key Intramolecular Cyclization Strategies

Precursor Reagent/Condition Product Significance
cis-Epoxycyclohexanol Strong Acid (e.g., H₂SO₄) 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptane google.com High yield and stereoselectivity for the exo product.
Intramolecular Cyclization from Nitrohexofuranoses

A prominent and elegant strategy for constructing the 2-oxabicyclo[2.2.1]heptane skeleton leverages the rich stereochemistry of carbohydrates. Specifically, nitrohexofuranoses, derived from common sugars, serve as versatile chiral precursors for the synthesis of these bicyclic systems. nih.govsciforum.net This approach relies on a key intramolecular cyclization step, where a carbanion generated alpha to the nitro group displaces a leaving group, typically a triflate, at another position on the furanose ring. sciforum.net

This synthetic route begins with a suitably protected nitrohexofuranose, such as a derivative of D-glucose. sciforum.net The primary hydroxyl group is activated, often by conversion to a triflate ester. sciforum.net Treatment with a base, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), facilitates the formation of a nitronate, which then acts as an internal nucleophile. sciforum.net This nucleophilic attack forges the C-C bond necessary to create the bicyclic bridge, yielding a nitro-substituted 2-oxabicyclo[2.2.1]heptane derivative. sciforum.netacs.org

The efficiency of this key cyclization step has been shown to be dependent on the stereochemistry of the starting sugar derivative. For instance, the conversion of a D-glucofuranose derivative to the corresponding bicyclic nitrolactone proceeded in high yield. sciforum.net Research has demonstrated that different anomers can exhibit varied efficiencies in the cyclization process, a phenomenon rationalized through molecular mechanism-based calculations. sciforum.netresearchgate.net This methodology is not only effective for creating the core structure but also sets the stage for further transformations, as the nitro group can be readily converted into an amine, providing a direct route to oxabicyclic amino acids and their derivatives. nih.govsciforum.net

Table 1: Intramolecular Cyclization of Nitrohexofuranose Derivatives

Starting Material Derivative Key Reagents Product Yield Reference
D-glucofuranose nitro triflate TBAF, THF Bicyclic β-nitrolactone 75% sciforum.net
D-glucofuranose nitro triflate (anomer a) TBAF, THF Bicyclic piranoside 11a 91% sciforum.net
D-glucofuranose nitro triflate (anomer b) TBAF, THF Bicyclic piranoside 11b 87% sciforum.net

Functional Group Transformations for Amine Installation

Once the 2-oxabicyclo[2.2.1]heptane framework is established, the introduction of the amine functionality is a critical step toward the target compound.

Reductive Amination Approaches to 2-Oxabicyclo[2.2.1]heptan-4-amine

Reductive amination is a powerful and direct method for converting a ketone into an amine. In the context of synthesizing this compound, this approach would begin with the corresponding ketone, 2-oxabicyclo[2.2.1]heptan-4-one. The process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.

Various reducing agents can be employed for this transformation, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity. For bicyclic systems, steric hindrance can influence the approach of the reducing agent, potentially leading to stereoselective formation of one diastereomer over another. While specific documented procedures for the direct reductive amination of 2-oxabicyclo[2.2.1]heptan-4-one are not detailed in the provided sources, the methodology is a standard and widely applicable transformation in organic synthesis. For related bicyclo[2.2.1]heptane systems, oxidation of an alcohol to the ketone followed by reduction is a known strategy. google.com

Amination via Nucleophilic Substitution Reactions

An alternative strategy for installing the amine group involves nucleophilic substitution. This method typically requires a precursor where a hydroxyl group at the C-4 position of the 2-oxabicyclo[2.2.1]heptane ring is converted into a good leaving group, such as a tosylate, mesylate, or halide.

Subsequently, this activated substrate is treated with an amine nucleophile or a precursor. A common and effective approach utilizes sodium azide (B81097) (NaN₃) as the nucleophile to introduce an azido (B1232118) group. The azide can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or Staudinger reduction (PPh₃, H₂O).

In related aza-bicyclic systems, such as 2-azabicyclo[2.2.1]heptanes, nucleophilic substitution at the C-7 position has been shown to proceed with retention of configuration, suggesting the participation of the bicyclic nitrogen atom. le.ac.uk While the oxygen atom in the oxabicyclo system does not participate in the same manner, the stereochemical outcome of the substitution (inversion or retention) will be dictated by the specific mechanism (Sₙ1 vs. Sₙ2) and the steric environment of the bicyclic framework.

Stereoselective and Stereocontrolled Synthesis of Oxabicyclic Amines

Controlling the three-dimensional arrangement of atoms is a paramount challenge and goal in modern synthetic chemistry, particularly for biologically relevant molecules.

Diastereoselective Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives

The diastereoselective synthesis of the 2-oxabicyclo[2.2.1]heptane core has been achieved with high levels of control through domino reactions. rsc.org A notable example involves the triethylamine-promoted reaction between phenacylmalononitriles and chalcone o-enolates in ethanol at room temperature. rsc.org This process affords highly functionalized 2-oxabicyclo[2.2.1]heptane derivatives in good yields and with high diastereoselectivity. rsc.org

The proposed mechanism involves a domino sequence of reactions that selectively forms the bicyclic product. rsc.org This method highlights how careful selection of substrates and reaction conditions can lead to the construction of complex, stereochemically-defined molecules in a single, efficient operation.

Table 2: Diastereoselective Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives

Reactant 1 Reactant 2 Catalyst/Base Key Outcome Reference
Phenacylmalononitriles Chalcone o-enolates Triethylamine High diastereoselectivity, satisfactory yields rsc.org
α-diazo ketones Diketones Rh₂(OAc)₄ High diastereoselectivity for bis-dioxabicyclo[2.2.1]heptanone systems researchgate.net

Enantiopure Syntheses of Oxabicyclic Amino Acids

Building upon the methodologies for creating the core framework, syntheses targeting enantiopure oxabicyclic amino acids have been successfully developed. A powerful strategy utilizes the intramolecular cyclization of nitrohexofuranoses, which capitalizes on the inherent chirality of sugars to produce enantiomerically pure 2-oxabicyclo[2.2.1]heptane intermediates. nih.govsciforum.net

This approach has enabled the first total synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate. sciforum.net The synthesis starts from a nitroglucofuranose derivative, proceeds through a key bicyclic β-nitrolactone intermediate, and ultimately leads to a highly functionalized, enantiopure cyclopentane β-amino acid after the controlled opening of the oxabicyclic ring and reduction of the nitro group. nih.govsciforum.net This strategy not only provides access to novel amino acid structures but also allows for their incorporation into peptides, demonstrating their utility as building blocks for complex biomolecules. nih.govmdpi.com

Structural Analysis and Theoretical Studies of 2 Oxabicyclo 2.2.1 Heptan 4 Amine Derivatives

Conformational Analysis of Bridged Bicyclic Systems

The bridged nature of the 2-oxabicyclo[2.2.1]heptane system imposes significant conformational constraints, which are fundamental to its application in designing molecules with specific shapes and functionalities.

The 2-oxabicyclo[2.2.1]heptane ring system is inherently rigid, a characteristic that locks the molecule into a well-defined conformation. nih.govacs.org This bicyclic structure effectively limits the conformational freedom typically observed in more flexible five-membered rings. For instance, in carbocyclic locked nucleic acids (cLNAs) that incorporate the oxabicyclo[2.2.1]heptane ring, the pseudosugar moiety is fixed in a rigid Northern (N)-type envelope conformation. nih.govnih.gov This conformational locking is a powerful tool for stereochemical control during synthesis and for designing ligands that present a specific orientation to a biological receptor. acs.orgresearchgate.net The defined three-dimensional structure ensures that substituents are held in precise spatial arrangements, which can enhance binding affinity and selectivity for target proteins by minimizing the entropic penalty upon binding. rsc.orgrsc.org The cage-like structure of 2,5-diazabicyclo[2.2.1]heptane, a related system, is frequently used as a rigid counterpart to the more flexible piperazine (B1678402) ring in pharmacologically active compounds. researchgate.net

The conformation of five-membered rings, such as the pseudosugar component of the oxabicyclic system, is often described by two parameters: the puckering amplitude (θm or τm) and the phase angle of pseudorotation (P). nih.govx3dna.org The phase angle P, which ranges from 0° to 360°, defines the specific conformation (e.g., twist or envelope), while the amplitude indicates the degree of puckering. x3dna.org

Table 1: Comparison of Geometric Parameters in Bicyclic Nucleotide Analogues

AnalogueCore Ring SystemPseudorotational Angle (P)Puckering Amplitude (θm)Conformational ClassSource
MRS2584 212-Oxabicyclo[2.2.1]heptane21°60°(N)–(³E) / C3′-endo like nih.gov
Methanocarba analogue 2MethanocarbaNot specified, but differs from 21°31°(N) nih.gov

Computational Chemistry Investigations of 2-Oxabicyclo[2.2.1]heptan-4-amine

Computational chemistry provides indispensable tools for analyzing the structure, reactivity, and molecular interactions of this compound and its derivatives at a molecular level.

Molecular modeling and docking are powerful computational techniques used to predict and analyze the binding of a ligand to its receptor. mdpi.com For derivatives of the 2-oxabicyclo[2.2.1]heptane system, these methods have been used to understand their interactions with biological targets such as G protein-coupled receptors. nih.gov For example, docking studies of a cLNA bisphosphate derivative (MRS2584) into a model of the human P2Y₁ receptor helped to estimate its bound conformation and identify key interactions. nih.gov The modeling suggested that the rigid oxabicyclo[2.2.1]heptane ring, while locking the molecule in the desired (N) conformation, did not allow for the optimal orientation of a phosphate (B84403) group for interaction with essential cationic residues in the binding site. nih.gov Furthermore, the models predicted potential steric clashes between the bicyclic scaffold and amino acid residues of the receptor, such as F131, H132, and L135. nih.gov Such insights are crucial for the rational design of more potent and selective ligands.

Molecular mechanism-based calculations, often employing density functional theory (DFT), are used to predict the reactivity of molecules and understand reaction mechanisms. These computational approaches have been applied to rationalize the synthetic pathways leading to 2-oxabicyclo[2.2.1]heptane derivatives. researchgate.net In the transformation of nitrohexofuranoses into cyclopentylamines, an intramolecular cyclization is a key step that forms the 2-oxabicyclo[2.2.1]heptane intermediate. acs.orgresearchgate.net Researchers have used molecular mechanism-based calculations to explain the observed differences in reactivity for this crucial cyclization step among different substrates, providing a theoretical foundation for predicting reaction outcomes. researchgate.net

Computational studies are frequently employed to provide a theoretical rationale for the selectivity observed in chemical reactions. patonlab.compatonlab.com The synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives often proceeds with high diastereoselectivity. rsc.org Theoretical calculations can be used to model the transition states of different possible reaction pathways. By comparing the energies of these transition states, chemists can predict which pathway is more favorable, thus explaining the selective formation of one stereoisomer over another. nih.govmdpi.com For instance, a proposed domino reaction mechanism for the formation of 2-oxabicyclo[2.2.1]heptane derivatives from phenacylmalononitriles and chalcone (B49325) o-enolates was used to rationalize the high diastereoselectivity of the reaction. rsc.org Similarly, computational analysis has been used to understand the regioselectivity of ring-opening metathesis reactions of related 7-oxabicyclo[2.2.1]heptene systems, where steric and electronic effects dictate the reaction outcome. beilstein-journals.org

Advanced Derivatives and Analogues of 2 Oxabicyclo 2.2.1 Heptan 4 Amine in Chemical Synthesis

Synthesis of Substituted 2-Oxabicyclo[2.2.1]heptane Derivatives

The synthesis of substituted 2-oxabicyclo[2.2.1]heptane derivatives is a field of active research, driven by the quest for novel molecular architectures with specific biological activities or material properties. A variety of synthetic strategies have been developed to introduce functional groups at different positions of the bicyclic core.

One notable approach involves the use of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives as precursors. These compounds can undergo strain-directed bridge cleavage, providing a pathway to various substituted carbocyclic compounds. acs.org For instance, the total synthesis of carba-α-DL-glucopyranose has been achieved through this methodology. acs.org Furthermore, these precursors have been utilized in the stereodivergent synthesis of naturally occurring aminocarba sugars like penta-N,O-acetyl-(.+-.)-validamine and its stereoisomers. acs.org The diastereoselectivity of these reactions can often be controlled by the judicious choice of protecting groups on the hydroxyl functionalities. researchgate.net

Another versatile method for creating substituted 2-oxabicyclo[2.2.1]heptane derivatives is through domino reactions. For example, the reaction of phenacylmalononitriles with chalcone (B49325) o-enolates in ethanol (B145695) can yield highly functionalized 2-oxabicyclo[2.2.1]heptane derivatives with good yields and high diastereoselectivity. rsc.org This approach allows for the selective formation of complex cyclic compounds in a single step. rsc.org

The functionalization of the 2-oxabicyclo[2.2.1]heptane system has also been explored for applications in oligonucleotide synthesis. Benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivatives have been designed and synthesized to act as universal linkers in solid-phase oligonucleotide synthesis. thieme-connect.com These linkers have demonstrated comparable reactivity to conventional linkers while exhibiting enhanced stability under basic conditions. thieme-connect.com

The table below summarizes some of the key synthetic methods and the resulting derivatives.

Starting MaterialKey ReactionResulting DerivativeReference
(Phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivativesStrain-directed bridge cleavageCarba-α-DL-glucopyranose acs.org
(Phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivativesStereocontrolled nucleophilic epoxidation and ring openingPenta-N,O-acetyl-(.+-.)-validamine acs.orgresearchgate.net
Phenacylmalononitriles and chalcone o-enolatesDomino reactionMultifunctionalized 2-oxabicyclo[2.2.1]heptane derivatives rsc.org
Benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivativesSolid-phase synthesisUniversal linkers for oligonucleotides thieme-connect.com

Incorporation of Carbocyclic β-Amino Acids into Peptidomimetics

A significant application of 2-oxabicyclo[2.2.1]heptane derivatives lies in the synthesis of carbocyclic β-amino acids, which are valuable building blocks for peptidomimetics. These modified amino acids can impart conformational constraints and improved metabolic stability to peptides.

A key strategy involves the transformation of nitrohexofuranoses into cyclopentylamines through an intramolecular cyclization to form a 2-oxabicyclo[2.2.1]heptane intermediate, followed by its controlled opening. nih.govacs.orgacs.org This approach has enabled the first total synthesis of a polyhydroxylated carbocyclic β-amino acid and its subsequent incorporation into peptides. nih.govacs.orgacs.org This methodology has also been applied to the synthesis of enantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate and the first reported 2,3-dihydroxycyclopentanecarboxylic acid, which were then incorporated into peptides. researchgate.netresearchgate.net

The resulting polyhydroxylated cyclopentane (B165970) β-amino acids, such as the derivative of cispentacin, offer opportunities to create both lipophilic and hydrophilic β-peptides by manipulating the hydroxyl groups on the cyclopentane ring. researchgate.netmdpi.com For instance, a peptidomimetic of morphiceptin (B1676752) was synthesized by replacing the central proline residue with a (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid unit, which was derived from L-idose via a 2-oxabicyclo[2.2.1]heptane intermediate. mdpi.com

The table below highlights some of the carbocyclic β-amino acids synthesized from 2-oxabicyclo[2.2.1]heptane precursors and their applications.

PrecursorKey IntermediateSynthesized β-Amino AcidApplicationReference
Nitrohexofuranose2-Oxabicyclo[2.2.1]heptane derivativePolyhydroxylated carbocyclic β-amino acidPeptidomimetics nih.govacs.orgacs.org
Nitrohexofuranose2-Oxabicyclo[2.2.1]heptane derivativeEnantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylatePeptidomimetics researchgate.net
Nitrohexofuranose2-Oxabicyclo[2.2.1]heptane derivative2,3-Dihydroxycyclopentanecarboxylic acidPeptidomimetics researchgate.net
L-Idose2-Oxabicyclo[2.2.1]heptane derivative(1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acidMorphiceptin peptidomimetic mdpi.com

Nucleotide Analogues Featuring the Oxabicyclo[2.2.1]heptane Ring System

The 2-oxabicyclo[2.2.1]heptane scaffold has been successfully employed to create conformationally locked nucleotide analogues, which are crucial tools for studying nucleic acid structure and function, as well as for developing therapeutic agents. These analogues, often referred to as carbocyclic locked nucleic acids (cLNAs), exhibit enhanced stability and specific binding properties.

The synthesis of these cLNA analogues involves preparing a 2-oxabicyclo[2.2.1]heptane ring system that mimics the ribose sugar of natural nucleotides. nih.govresearchgate.net This rigid bicyclic system locks the pseudoribose moiety in a specific conformation, typically the North (N) conformation, which is often preferred for receptor binding. nih.govnih.gov An efficient synthetic route to these cLNA precursors starts from simple materials like diethyl malonate, with a key ring closure step involving intramolecular O-alkylation. researchgate.net

A notable example is the synthesis of a cLNA bisphosphate derivative, MRS2584, which displayed a high binding affinity for the human P2Y1 receptor. nih.govnih.gov The synthesis involved the coupling of a nucleobase with a triflate intermediate of the oxabicyclo[2.2.1]heptane scaffold. nih.gov This cLNA scaffold was found to be selective for P2Y receptors over adenosine (B11128) receptors. nih.govnih.gov

The table below provides an overview of a key nucleotide analogue based on the 2-oxabicyclo[2.2.1]heptane system.

Analogue NameScaffoldKey FeatureBiological TargetReference
MRS2584Carbocyclic Locked Nucleic Acid (cLNA)(N)-locked conformationHuman P2Y1 receptor nih.govnih.gov

Aminocarba Sugars Derived from Oxabicyclic Precursors

The 2-oxabicyclo[2.2.1]heptane framework serves as a valuable starting point for the synthesis of aminocarba sugars, a class of compounds with significant biological activities, including glycosidase inhibition. These molecules are carbocyclic analogues of amino sugars where the ring oxygen is replaced by a methylene (B1212753) group.

A stereodivergent approach has been developed for the synthesis of naturally occurring aminocarba sugars from (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives. acs.org This method involves a series of stereocontrolled reactions, including nucleophilic epoxidation of polyhydroxylated cyclohexenyl sulfones derived from the oxabicyclic precursor, followed by ring opening and the introduction of an amine group. researchgate.net This strategy has led to the total synthesis of penta-N,O-acetyl-(.+-.)-validamine and its C1 and C2 stereoisomers. acs.orgresearchgate.net The stereoselectivity of the key steps can be controlled by the choice of protecting groups on the hydroxyl moieties. researchgate.net

This synthetic route provides access to a range of aminocyclitols, which are important for studying enzyme mechanisms and for the development of therapeutic agents. researchgate.net

The table below details the synthesis of a key aminocarba sugar from an oxabicyclic precursor.

PrecursorKey IntermediateSynthesized Aminocarba SugarSignificanceReference
(Phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivativePolyhydroxylated cyclohexenyl sulfonePenta-N,O-acetyl-(.+-.)-validamineAntibiotic component acs.orgresearchgate.net

Azabicyclo[2.2.1]heptane Analogues and Their Synthetic Routes

Azabicyclo[2.2.1]heptane analogues, where a nitrogen atom replaces one of the carbon atoms in the bicyclic core, represent another important class of derivatives with diverse biological activities. The synthesis of these nitrogen-containing analogues often involves multi-step sequences.

The 2-azabicyclo[2.2.1]heptane system has also been a focus of synthetic efforts, particularly for the development of epibatidine (B1211577) analogues. le.ac.ukle.ac.uk A general method for synthesizing 7-functionalized 2-azanorbornanes involves the bromination of N-benzyl-2-azanorborn-5-ene, which leads to a tricyclic salt that rearranges upon treatment with a hydride to give N-benzyl-7-bromo-2-azanorbornane. le.ac.uk Nucleophilic substitution at the 7-position of this intermediate allows for the introduction of various functional groups, including heterocycles, to produce novel epibatidine analogues like isoepiboxidine and isoepibatidine. le.ac.uk

The table below provides a summary of synthetic routes to different azabicyclo[2.2.1]heptane analogues.

AnalogueSynthetic ApproachKey FeaturesReference
7-Azabicyclo[2.2.1]heptaneFive-step synthesis from cyclohexene (B86901) derivativesImproved overall yield (18-36%) cdnsciencepub.comcdnsciencepub.com
Substituted 7-Azabicyclo[2.2.1]heptanesDiels-Alder reaction of N-substituted pyrrolesAccess to highly functionalized derivatives cdnsciencepub.com
7-Functionalized 2-Azabicyclo[2.2.1]heptanesBromination and rearrangement of N-benzyl-2-azanorborn-5-eneSynthesis of epibatidine analogues le.ac.uk

Spiro Oxabicyclic Derivatives in Complex Molecular Architecture

Spiro compounds, which contain two rings sharing a single atom, are an important class of molecules with unique three-dimensional structures. The incorporation of the 2-oxabicyclo[2.2.1]heptane motif into spirocyclic systems can lead to novel molecular architectures with interesting biological properties.

While direct examples of spiro derivatives originating from 2-oxabicyclo[2.2.1]heptan-4-amine are not extensively detailed in the provided context, the general principles of spirocycle synthesis can be applied. The synthesis of spiro compounds often involves intramolecular cyclization reactions or cycloaddition reactions where one of the reacting partners is part of a pre-existing ring system.

For instance, the synthesis of spirooxindoles, a well-studied class of spiro compounds, often involves the reaction of an oxindole (B195798) derivative with a suitable cyclizing agent. nih.gov While not directly related to the 2-oxabicyclo[2.2.1]heptane system, these methods highlight the potential for creating spirocyclic structures from appropriately functionalized bicyclic precursors. The development of synthetic routes to spiro derivatives incorporating the 2-oxabicyclo[2.2.1]heptane core remains an area for future exploration, with the potential to generate novel scaffolds for drug discovery and materials science. nih.gov

Applications in Chemical Research and Development

Utilization as Building Blocks for Complex Molecular Architectures

The conformationally restricted scaffold of 2-oxabicyclo[2.2.1]heptane derivatives, including the amino-functionalized variant, serves as an ideal starting point for the synthesis of intricate molecular designs. researchgate.net This rigid structure provides a predictable three-dimensional arrangement of substituents, which is a crucial aspect in the total synthesis of natural products and their analogues. researchgate.net

Researchers have successfully employed derivatives of 2-oxabicyclo[2.2.1]heptane in the stereocontrolled synthesis of biologically significant molecules such as cyclopentylamines and carbocyclic β-amino acids. acs.org A key strategy involves the intramolecular cyclization to form the bicyclic system, followed by a controlled opening of the ether bridge to yield highly functionalized cyclopentane (B165970) derivatives. acs.orgresearchgate.net This methodology has been instrumental in the synthesis of compounds with potential applications as glycosidase inhibitors and as components of peptidomimetics. acs.orgresearchgate.net

The oxabicyclo[2.2.1]heptene framework is also a cornerstone in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening. researchgate.netumt.edunih.gov By utilizing this scaffold, chemists can generate libraries of topologically complex compounds from relatively simple starting materials. researchgate.netumt.edunih.gov The inherent structural features of the bicyclic system allow for the introduction of multiple diversity points, leading to a wide array of novel chemical entities.

Table 1: Examples of Complex Molecules Synthesized from 2-Oxabicyclo[2.2.1]heptane Derivatives

Target Molecule Class Synthetic Strategy Reference
Cyclopentylamines Intramolecular cyclization of nitrohexofuranoses and subsequent ring opening. acs.orgresearchgate.net acs.orgresearchgate.net
Carbocyclic β-Amino Acids Stereocontrolled transformation of nitrohexofuranoses via the bicyclic intermediate. acs.org acs.org
Peptidomimetics Incorporation of carbocyclic β-amino acids derived from the bicyclic scaffold. acs.org acs.org

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of the 2-oxabicyclo[2.2.1]heptane system has spurred the development of new synthetic methods. For instance, a novel and strategic approach for transforming nitrohexofuranoses into cyclopentylamines relies on the formation and subsequent controlled cleavage of a 2-oxabicyclo[2.2.1]heptane intermediate. researchgate.net This method provides a stereocontrolled route to valuable aminocyclopentitols. researchgate.net

Furthermore, the rigid scaffold has been instrumental in advancing palladium-catalyzed cross-coupling reactions. Recently, a directed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described, showcasing a method for site-selective functionalization. researchgate.net This type of methodology is significant for its ability to introduce aromatic and heteroaromatic moieties with high precision, which is a common requirement in medicinal chemistry. The development of such reactions expands the toolkit available to synthetic chemists for the modification of saturated carbocycles.

Application as Scaffolds in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. frontiersin.org This method relies on screening small, low-molecular-weight compounds (fragments) that bind to a biological target. The 2-oxabicyclo[2.2.1]heptane core is an attractive scaffold for FBDD due to its three-dimensional character and conformational rigidity. researchgate.net These features can lead to improved binding affinity and selectivity for a target protein.

Libraries of compounds based on the 7-oxabicyclo[2.2.1]heptene framework have been synthesized for the purpose of identifying new pharmacologically active molecules. umt.edunih.gov The synthesis of such libraries often employs diversity-oriented approaches to maximize the chemical space explored. umt.edunih.gov The resulting collections of bridged bicyclic compounds can then be screened against a variety of biological targets to identify initial hits for further optimization. nih.gov The cleavage of the directing group used in the synthesis of functionalized oxabicycles can yield small, bridged compounds that are particularly valuable in FBDD. researchgate.net

Role in Organic Catalysis

While direct applications of 2-oxabicyclo[2.2.1]heptan-4-amine as an organocatalyst are not extensively documented, the broader class of chiral amines and their derivatives are fundamental in the field of organic catalysis. The rigid bicyclic structure of this amine could, in principle, be incorporated into catalyst design to create a well-defined chiral environment around a catalytic center. This is a common strategy for inducing stereoselectivity in chemical reactions. For example, related bicyclic amines have been utilized in asymmetric synthesis.

Advancements in Materials Science through Novel Compound Development

The 2-oxabicyclo[2.2.1]heptane scaffold and its derivatives are finding applications in materials science, particularly as bioisosteres for phenyl rings in medicinal chemistry and materials design. researchgate.netdntb.gov.ua Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physical properties to a chemical compound. The replacement of a flat aromatic ring with a three-dimensional, saturated bicyclic system like 2-oxabicyclo[2.2.2]octane (a related structure) can lead to improved physicochemical properties such as solubility, while maintaining or enhancing biological activity. dntb.gov.uaresearchgate.net This concept is crucial for the development of new materials with tailored properties. While this research has focused on the 2-oxabicyclo[2.2.2]octane system, the principles can be extended to other oxabicyclic frameworks.

Probes for Investigating Biological Systems at a Molecular Level

Enzyme Mechanism Studies

The rigid structure of 7-oxabicyclo[2.2.1]heptan-2-amine, a close analogue of this compound, makes it a useful tool for studying enzyme mechanisms. Specifically, it has been employed in investigations of protein phosphatase inhibition. The defined spatial orientation of the amine group and the bicyclic framework can provide insights into the specific interactions required for binding to the active site of an enzyme. By understanding how such a conformationally constrained molecule interacts with a protein, researchers can elucidate the mechanism of action of the enzyme and design more potent and selective inhibitors. The amine group is crucial for forming hydrogen bonds and ionic interactions with the enzyme, while the bicyclic structure provides the necessary rigidity to enhance binding affinity.

Interactions with Specific Molecular Targets (e.g., Receptors, Enzymes)

The rigid, bicyclic framework of 2-oxabicyclo[2.2.1]heptane derivatives makes them attractive scaffolds for designing ligands that can interact with specific biological targets such as receptors and enzymes. The conformational constraint imposed by the bicyclic system can lead to high binding affinity and selectivity.

Research has shown that nucleotide analogues incorporating the 2-oxabicyclo[2.2.1]heptane ring system can act as potent and selective ligands for P2Y receptors. nih.govnih.gov In one study, a locked nucleic acid (LNA) analogue featuring this bicyclic moiety was synthesized and evaluated for its interaction with the human P2Y1 receptor. nih.govnih.gov

This derivative, a bisphosphate named MRS2584, demonstrated significant affinity for the human P2Y1 receptor with a Ki value of 22.5 nM. nih.govnih.gov It also acted as an antagonist, inhibiting the activity of the P2Y1 receptor agonist 2-methylthio-ADP with an IC50 of 650 nM. nih.govnih.gov The parent nucleoside, which lacks the phosphate (B84403) groups, showed only weak binding to the A3 adenosine (B11128) receptor, indicating that the 2-oxabicyclo[2.2.1]heptane scaffold contributes to selectivity for the P2Y receptor family. nih.govnih.gov

Molecular modeling studies suggest that the locked North (N) conformation of the 2-oxabicyclo[2.2.1]heptane ring is a key factor in its binding to the P2Y1 receptor. nih.gov This rigid conformation is believed to be preferred for receptor interaction. nih.govnih.gov The unique geometry of this bicyclic system, when compared to other sugar-mimicking scaffolds, appears to be particularly well-suited for the P2Y1 receptor binding pocket, contributing to the observed potency and selectivity. nih.gov

CompoundTarget ReceptorActivityKi (nM)IC50 (nM)
MRS2584 (cLNA bisphosphate derivative)Human P2Y1Antagonist22.5650

Glycosidase Inhibition Studies and Structural Correlations

While direct studies on the glycosidase inhibitory activity of this compound are not extensively documented in publicly available literature, the structural framework of this compound is closely related to classes of molecules known to be potent glycosidase inhibitors. Specifically, polyhydroxylated cyclopentylamines and aminocyclopentitols, which can be synthesized from 2-oxabicyclo[2.2.1]heptane intermediates, have shown significant activity against various glycosidases. nih.govacs.orgnih.gov

The inhibitory potential of these aminocyclopentane derivatives is largely attributed to their ability to mimic the protonated state of the natural carbohydrate substrates of glycosidases. The spatial arrangement of the amine and hydroxyl groups is crucial for effective binding to the enzyme's active site. Structure-activity relationship (SAR) studies on related aminocyclopentitols have revealed several key correlations:

Stereochemistry: A precise stereochemical match between the arrangement of hydroxyl and amino groups on the cyclopentane ring and the sugar unit that the enzyme naturally processes is critical for potent inhibition. nih.gov The anomeric configuration (α or β) of the amino group corresponding to the enzyme's selectivity is a major determinant of inhibitory strength. nih.gov

N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence inhibitory activity. In many cases, N-alkylation, particularly with benzyl (B1604629) groups, leads to a substantial increase in potency compared to the parent primary amines. nih.gov This suggests that the substituent can engage in additional favorable interactions within the enzyme's active site.

Hydroxylation Pattern: The number and position of hydroxyl groups on the cyclopentane ring are fundamental for mimicking the natural sugar substrate and for establishing a network of hydrogen bonds within the active site.

For instance, studies on various aminocyclopentitol glycosidase inhibitors have demonstrated that N-benzyl derivatives with a stereochemistry mimicking β-D-glucose or β-D-galactose are effective inhibitors of β-glucosidase and β-galactosidase. nih.gov Similarly, an N-benzyl-α-D-galacto aminocyclopentitol has been shown to be a strong inhibitor of α-galactosidase. nih.gov The transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptane intermediates is a known synthetic route to access these classes of compounds. acs.org This synthetic linkage underscores the potential of this compound as a precursor or a core structure for the development of novel glycosidase inhibitors.

Analytical and Spectroscopic Characterization Methods for 2 Oxabicyclo 2.2.1 Heptan 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2-oxabicyclo[2.2.1]heptan-4-amine derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectra of these bicyclic amines exhibit characteristic signals for the protons on the bicyclic ring system. The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms are particularly diagnostic. For instance, in a derivative of this compound, the bridgehead protons may appear as multiplets, and their specific splitting patterns can help determine the stereochemistry of the substituents. cdnsciencepub.com The coupling between protons on the bicyclic frame, such as the "W" coupling observed in some bicyclo[2.2.1]heptene systems, can provide further structural insights. ucla.edu In studies of related bicyclic amines, 2D NMR techniques have been employed to establish the configuration of diastereomers formed during synthesis. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the 2-oxabicyclo[2.2.1]heptane core are influenced by the presence of the heteroatoms (oxygen and nitrogen) and any substituents. For example, the carbon atoms bonded to the oxygen (C1 and C3) and the nitrogen (C4) will have characteristic downfield shifts. Data from related oxabicyclo[2.2.1]heptane structures show distinct signals for the bridgehead carbons and the other carbons in the ring system. beilstein-journals.org

A patent for IRAK4 inhibitors provides an example of ¹H-NMR data for a derivative, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine, after reaction. google.com The spectrum, recorded in DMSO-d6, showed characteristic multiplets for the bicyclic system's protons. google.com

Interactive Data Table: Representative ¹H-NMR Data for a this compound Derivative

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Bicyclic Protons5.41-5.34m-
Bicyclic Proton4.09d6.4
Bicyclic Protons3.99-3.97m-

Note: This data is for a reacted derivative and serves as an illustrative example. The exact chemical shifts and coupling constants for this compound would differ. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns.

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For aliphatic amines, the molecular ion peak is expected to have an odd nominal mass if it contains one nitrogen atom. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of the 2-oxabicyclo[2.2.1]heptane ring system under electron ionization (EI) can be complex. However, characteristic fragmentation pathways for bicyclic compounds and amines can be identified. For instance, α-cleavage next to the amine group is a common fragmentation pathway for aliphatic amines, often leading to the loss of an alkyl radical and the formation of a stable iminium ion. miamioh.edu In the case of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a related structure, the dominant fragmentation involves the loss of furan (B31954). aip.org The mass spectrum of 7-azabicyclo[2.2.1]heptane, an analogous aza-bicyclic compound, shows a prominent peak corresponding to the loss of an ethylene (B1197577) fragment. cdnsciencepub.com

Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool, particularly for analyzing reaction mixtures and confirming the molecular weight of synthesized derivatives. google.combldpharm.comambeed.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound Hydrochloride

Ionm/z (Calculated)Description
[M+H]⁺114.0919Protonated molecule (free base)
M (HCl salt)149.62Molecular weight of the hydrochloride salt

Note: This data is based on the expected molecular formula and may vary slightly in experimental results. nih.gov

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives. Given the amine functionality, specific considerations are often necessary for achieving good separation and recovery.

Flash Column Chromatography: This is a standard technique for purifying reaction products. psu.edu For basic amines, challenges can arise when using standard silica (B1680970) gel due to strong interactions between the basic amine and the acidic silica. biotage.com This can lead to peak tailing and poor separation. To mitigate these issues, several strategies can be employed: biotage.com

Addition of a competing amine: Adding a small amount of a competing amine, such as triethylamine (B128534), to the eluent can neutralize the acidic sites on the silica gel.

Use of alternative stationary phases: Amine-functionalized silica or basic alumina (B75360) can provide a more suitable environment for the purification of basic amines.

Reversed-phase chromatography: Using a C18 or other non-polar stationary phase with an appropriate mobile phase, often containing a pH modifier, can be effective. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. It offers high resolution and is often used to assess the purity of the final compound. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral derivatives. beilstein-journals.org

Gas Chromatography (GC): GC can be used for the analysis of volatile amines. The separation of aliphatic amines by GC has been well-documented. nih.gov

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For complex bicyclic systems like this compound and its derivatives, which can have multiple stereocenters, single-crystal X-ray diffraction is the definitive method for structural assignment.

The process involves growing a single, high-quality crystal of the compound or a suitable salt, such as the hydrochloride salt. psu.edu The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice. This analysis yields precise bond lengths, bond angles, and torsional angles, confirming the bicyclic framework and the relative and absolute configuration of all stereocenters.

For example, X-ray crystallography has been used to determine the stereochemistry of various derivatives of the related 7-oxabicyclo[2.2.1]heptane system, confirming the configuration of substituents and the conformation of the bicyclic ring. beilstein-journals.orgiucr.orgnih.gov In a study of a related bicyclic amine, the hydrochloride salt was prepared to obtain crystals suitable for X-ray analysis, which confirmed the relative stereochemistry. psu.edu

Q & A

Q. What are the common synthetic routes for 2-Oxabicyclo[2.2.1]heptan-4-amine?

  • Methodological Answer : Synthesis typically involves bicyclic framework construction via [2+2] or [3+2] cycloadditions, followed by functionalization. For example, a related azabicyclo compound was synthesized using stereoselective alkylation of a bicyclic ketone intermediate, followed by reductive amination . Key steps include:

Selection of chiral starting materials to control stereochemistry.

Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side products.

Purification via column chromatography or recrystallization.
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structure .

Q. How is the structural configuration of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, 2D NMR (COSY, NOESY) resolves spatial relationships between protons, while computational tools (DFT) predict stability of stereoisomers . For example, NOESY correlations in a similar bicyclic amine confirmed axial vs. equatorial substituent orientations .

Q. What safety protocols are recommended for handling bicyclic amines in lab settings?

  • Methodological Answer : Adhere to guidelines in safety data sheets (SDS), including:

Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

Storage in airtight containers under inert gas (N₂/Ar) to prevent degradation.

Emergency procedures: Immediate rinsing for skin contact (15 mins) and neutralization of spills with absorbents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . For example, a related compound achieved >90% ee using (S)-TRIP catalyst in a Mannich reaction . Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) may further improve selectivity .

Q. What computational tools are effective for modeling bicyclic amine reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., Gaussian, GROMACS) predict reaction pathways and transition states. For 6-oxabicyclo analogs, DFT calculations (B3LYP/6-31G*) validated bond angles and stability . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates .

Q. How should researchers address contradictions in spectroscopic data for bicyclic amines?

  • Methodological Answer : Follow a systematic approach:

Verify instrument calibration using standards (e.g., ethylbenzene for NMR).

Replicate experiments to rule out procedural errors.

Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for crystallizable derivatives).

Apply statistical tests (e.g., t-tests) to assess significance of outliers .

Q. What strategies optimize process scalability for bicyclic amine synthesis?

  • Methodological Answer : Employ factorial design to test variables (catalyst loading, solvent ratio, temperature). For membrane-based purification (e.g., nanofiltration), optimize pore size and pressure to separate byproducts . A 2³ factorial design reduced reaction time by 40% in a related azabicyclo synthesis .

Q. How to design control experiments for studying bicyclic amine reactivity?

  • Methodological Answer : Include:

Negative controls : Reactions without catalyst/substrate to identify background pathways.

Isotopic labeling : Use D₂O or ¹³C-labeled reagents to trace mechanistic steps.

Competition experiments : Compare reactivity of substituted vs. unsubstituted analogs to isolate steric/electronic effects .

Q. What methodologies ensure reproducibility in bicyclic amine studies?

  • Methodological Answer : Document all parameters (e.g., stirring rate, humidity) and use standardized protocols. For example, a study on 2-azabicyclo[3.2.1]octane required pre-drying solvents over molecular sieves to ensure consistency . Share raw data (e.g., NMR FID files) in supplementary materials .

Q. How can thermodynamic stability of bicyclic amines be experimentally determined?

  • Methodological Answer :
    Use differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. For kinetic stability, conduct accelerated aging studies under stress conditions (heat, light). Compare with computational ΔG values from Gibbs free energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.